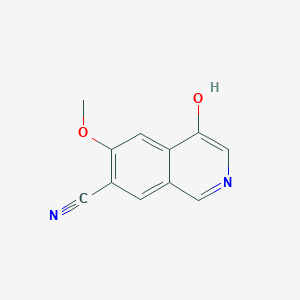
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxy group at the 6th position, and a carbonitrile group at the 7th position on the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile typically involves the use of arylmalonates or 4-methoxyaniline as starting materials. The process includes multiple steps, such as ring closure reactions and the use of toluenesulfinates as catalysts to achieve the desired quinolone derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can exhibit unique chemical and biological properties.
Scientific Research Applications
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of green fluorescent dyes and other biologically active molecules.
Biology: The compound’s derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of various heterocyclic systems, which are important in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential for bacterial replication . Additionally, the compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group at the 4th position but differ in other substituents and their positions.
6-Methoxyquinoline: This compound has a methoxy group at the 6th position but lacks the hydroxyl and carbonitrile groups.
Uniqueness: 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-hydroxy-6-methoxyisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-9-8(2-7(11)4-12)5-13-6-10(9)14/h2-3,5-6,14H,1H3 |
InChI Key |
HRHOEKKISIDGHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=C(C2=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















